1-cycloheptyl-4-(3-methylbenzyl)piperazine
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Overview
Description
1-Cycloheptyl-4-(3-methylbenzyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cycloheptyl-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with cycloheptyl bromide and 3-methylbenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms act as nucleophiles, reacting with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-Cycloheptyl-4-(3-methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters or enzymes. For example, it may interact with GABA receptors, influencing the central nervous system’s activity and potentially exhibiting anxiolytic or anticonvulsant effects.
Comparison with Similar Compounds
- 1-Cycloheptyl-4-(4-methylbenzyl)piperazine
- 1-Cycloheptyl-4-(2-methylbenzyl)piperazine
- 1-Cycloheptyl-4-benzylpiperazine
Comparison: 1-Cycloheptyl-4-(3-methylbenzyl)piperazine is unique due to the position of the methyl group on the benzyl ring. This structural variation can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its analogs, this compound may exhibit different binding affinities to receptors or enzymes, leading to distinct therapeutic effects and applications.
Properties
IUPAC Name |
1-cycloheptyl-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-7-6-8-18(15-17)16-20-11-13-21(14-12-20)19-9-4-2-3-5-10-19/h6-8,15,19H,2-5,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTMRLPIFIPTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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